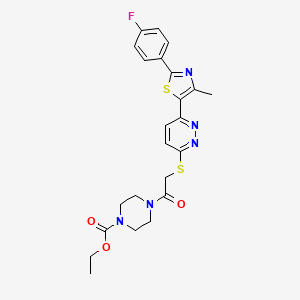

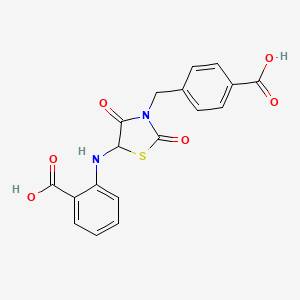

![molecular formula C15H12ClN3S B2453244 4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione CAS No. 440334-22-5](/img/structure/B2453244.png)

4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3-Chlorobenzyl)amino]quinazoline-2(1H)-thione” is a chemical compound with the molecular formula C15H12ClN3S . It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds .

Synthesis Analysis

Quinazolines can be synthesized from their precursor 3-phenyl-quinazoline-2,4(1H,3H)-dithione . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .Aplicaciones Científicas De Investigación

Antimalarial Activity

The 4(3H)-quinazolinone scaffold exhibits promising antimalarial properties. Researchers have investigated its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. By targeting essential enzymes or pathways within the parasite, this compound could contribute to the development of novel antimalarial drugs .

Antitumor Effects

Studies have explored the potential of 4(3H)-quinazolinones as antitumor agents. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Researchers investigate their mechanisms of action, including inhibition of specific kinases or signaling pathways involved in tumor progression .

Anticonvulsant Properties

The quinazoline scaffold has been evaluated for its anticonvulsant activity. Researchers study its effects on neuronal excitability and seizure control. Understanding the interactions between this compound and ion channels or neurotransmitter systems may lead to improved antiepileptic drugs .

Fungicidal Activity

4(3H)-quinazolinones have shown fungicidal potential against various fungal pathogens. Investigations focus on their impact on fungal cell membranes, enzymes, or metabolic pathways. These compounds could contribute to antifungal therapies .

Antimicrobial Applications

The antimicrobial properties of 4(3H)-quinazolinones extend beyond fungi. Researchers explore their effectiveness against bacteria and other microorganisms. By targeting specific cellular components, these compounds may serve as novel antibiotics or disinfectants .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Some 4(3H)-quinazolinones exhibit anti-inflammatory activity by modulating immune responses or inhibiting pro-inflammatory mediators. These compounds could be valuable in managing inflammatory conditions .

Mecanismo De Acción

Direcciones Futuras

Quinazoline derivatives have attracted significant interest due to their wide range of biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione” and similar compounds may have potential for future research and drug development.

Propiedades

IUPAC Name |

4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZNFRYSGLKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2453162.png)

![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)

![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)

![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)